
Ethyl pent-3-enimidate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl pent-3-enimidate;hydrochloride is a chemical compound with the molecular formula C7H14ClN It is a hydrochloride salt of ethyl pent-3-enimidate, which is an organic compound containing an imidate functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl pent-3-enimidate;hydrochloride typically involves the reaction of ethyl pent-3-enoate with an appropriate amine under acidic conditions to form the imidate. The reaction is usually carried out in the presence of hydrochloric acid to yield the hydrochloride salt. The general reaction scheme can be represented as follows:
C7H12O2+NH2R→C7H14ClN
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The reaction mixture is then purified through crystallization or distillation to obtain the pure hydrochloride salt.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl pent-3-enimidate;hydrochloride undergoes various types of chemical reactions, including:
Hydrolysis: The imidate group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Substitution: The compound can participate in nucleophilic substitution reactions where the imidate group is replaced by other nucleophiles.
Addition: The double bond in the pent-3-enimidate moiety can undergo addition reactions with electrophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.
Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols.
Addition: Electrophiles such as halogens or hydrogen halides are used under mild conditions.
Major Products Formed
Hydrolysis: Carboxylic acid and amine.
Substitution: Various substituted imidates depending on the nucleophile used.
Addition: Halogenated or hydrogenated products.
Wissenschaftliche Forschungsanwendungen
Ethyl pent-3-enimidate;hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various imidate derivatives.
Biology: Employed in the modification of biomolecules through imidate chemistry.
Medicine: Investigated for potential therapeutic applications due to its reactivity with biological molecules.
Industry: Utilized in the production of specialty chemicals and intermediates.
Wirkmechanismus
The mechanism of action of ethyl pent-3-enimidate;hydrochloride involves the reactivity of the imidate group. The imidate can act as an electrophile, reacting with nucleophiles to form new chemical bonds. This reactivity is exploited in various synthetic and modification reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Vergleich Mit ähnlichen Verbindungen
Ethyl pent-3-enimidate;hydrochloride can be compared with other imidate compounds such as:
- Mthis compound
- Propyl pent-3-enimidate;hydrochloride
- Butyl pent-3-enimidate;hydrochloride
These compounds share similar reactivity due to the presence of the imidate group but differ in their alkyl chain length, which can influence their physical properties and reactivity. This compound is unique in its balance of reactivity and stability, making it a valuable reagent in various applications.
Eigenschaften
CAS-Nummer |
142959-45-3 |
|---|---|
Molekularformel |
C7H14ClNO |
Molekulargewicht |
163.64 g/mol |
IUPAC-Name |
ethyl pent-3-enimidate;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c1-3-5-6-7(8)9-4-2;/h3,5,8H,4,6H2,1-2H3;1H |
InChI-Schlüssel |
PKYMZQDFUKUEDC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=N)CC=CC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



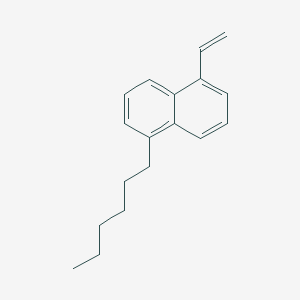
![N-[1-Chloro-2-(4-methylphenyl)-2-oxoethyl]furan-2-carboxamide](/img/structure/B12545491.png)
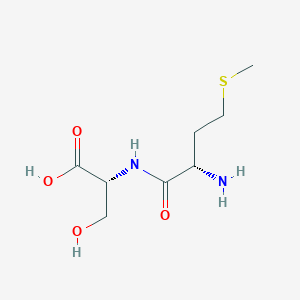
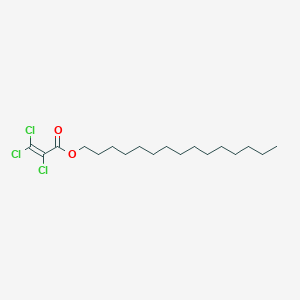
![(1,4-Phenylene)bis[dimethoxy(oxiran-2-yl)silane]](/img/structure/B12545517.png)
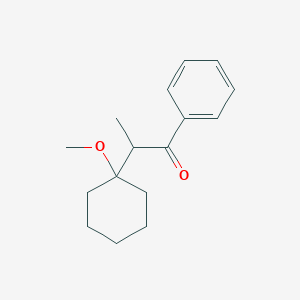
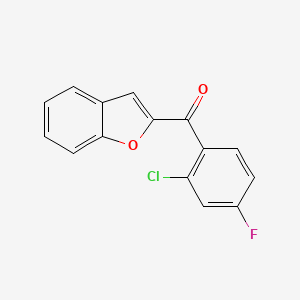

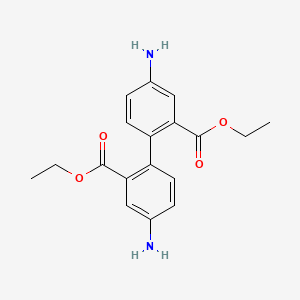
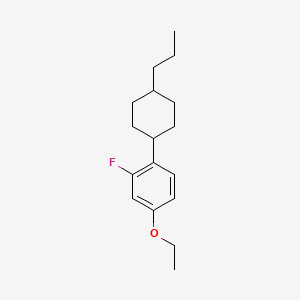
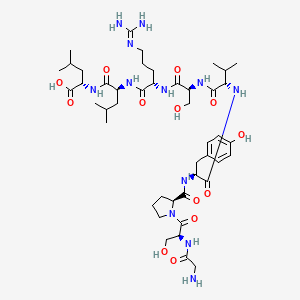
![4-[2-(Hydroxymethylamino)propyl]benzene-1,2-diol](/img/structure/B12545563.png)

